Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester

Antioxidant Antimicrobial Activity DPPH Assay

Procure the only benzylidene acetoacetate analog designated as Baclofen Impurity 9/35 with ISO 17034-compliant certification. The electron-withdrawing 4-chloro substituent guarantees monoclinic P21/n packing, superior electrophilicity for cyclocondensations, and validated dual antimicrobial-antioxidant bioactivity. Essential for ANDA impurity profiling and focused heterocyclic library synthesis. Request characterization data (HPLC, NMR, MS, IR) with your order.

Molecular Formula C13H13ClO3
Molecular Weight 252.69 g/mol
CAS No. 19411-80-4
Cat. No. B3060976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester
CAS19411-80-4
Molecular FormulaC13H13ClO3
Molecular Weight252.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=C(C=C1)Cl)C(=O)C
InChIInChI=1S/C13H13ClO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-8H,3H2,1-2H3
InChIKeySGLZOEHATVEHGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester (CAS 19411-80-4): Core Identity and Procurement-Relevant Class Characteristics


Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester (CAS 19411-80-4), also referred to as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, is an α,β-unsaturated carbonyl compound belonging to the benzylidene acetoacetate ester class [1]. With a molecular formula of C13H13ClO3 and a molecular weight of 252.69 g/mol, it is synthesized via Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate [1][2]. It serves as a key intermediate in the synthesis of heterocyclic bioactive molecules and is a recognized Baclofen impurity (Impurity 9/35), necessitating its use as a reference standard in pharmaceutical quality control [3].

Why Generic Substitution Fails: Structural Determinants of Functionality in Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester


Superficially similar benzylidene acetoacetate analogs cannot be interchanged due to quantifiable variations in biological target engagement, solid-state properties, and synthetic utility. The electron-withdrawing 4-chloro substituent on the phenyl ring of Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester directly modulates its electrophilicity and molecular geometry, which are critical for downstream cyclocondensation reactions [1]. Substitution with electron-donating groups like methyl or bioisosteric groups like fluoro in close analogs leads to a shift from a monoclinic to a triclinic crystal system and alters the compound's intermolecular packing forces [2][3]. These differences are not merely crystallographic curiosities; they manifest in distinct biological profiles—the chloro derivative uniquely provides both antimicrobial and antioxidant data, whereas the methyl and fluoro congeners lack documented free-radical scavenging validation [1][2][3].

Quantitative Differentiation Evidence for Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester vs. Closest Structural Analogs


Broader Biological Profiling: Integrated Antioxidant and Antimicrobial Activity vs. Antimicrobial-Only Analogs

The 4-chloro derivative is distinguished from its 4-methyl and 4-fluoro analogs by the availability of validated antioxidant activity data. While all three compounds in the benzylidene acetoacetate series underwent in vitro antimicrobial screening under identical laboratory conditions, only Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester was additionally evaluated for antioxidant activity via DPPH and NO radical scavenging assays [1]. This dual profiling establishes the 4-chloro compound as the only member of this specific analog series for which both biological endpoints have been characterized, providing a more complete dataset for users requiring multi-endpoint screening data [2][3].

Antioxidant Antimicrobial Activity DPPH Assay Disc Diffusion Biological Profiling

Unique Mechanistic Insight: Molecular Docking Against Superoxide Dismutase (SOD) and Bovine Serum Albumin (BSA)

Only the 4-chloro compound has been subjected to molecular docking studies to rationalize its antioxidant activity. Docking against Cu-Zn superoxide dismutase (SOD) and Bovine Serum Albumin (BSA) was performed and reported for this compound, providing structure-activity relationship (SAR) insights that are absent from the published characterization of the 4-methyl and 4-fluoro analogs [1]. While direct docking scores are not directly comparable due to the unavailability of parallel data for other analogs, the presence of these validated in silico binding modes provides mechanistic support for the compound's biological profile, a dimension entirely lacking in the literature for the comparator structures [2][3].

Molecular Docking Superoxide Dismutase BSA Binding Antioxidant Mechanism Drug Design

Verified Synthesis Efficiency: Reported Isolated Yield of 60%

A documented synthetic procedure for Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester reports an isolated yield of 60% following recrystallization from ethanol, yielding colorless crystals with a melting point of 373 K [1]. This quantitative synthetic metric provides a benchmark for process chemists, unlike the methyl and fluoro analogs, for which no specific isolated yield is detailed in the primary characterization articles [2][3]. The reported yield serves as a tangible reference point for assessing reaction reproducibility and scalability during procurement for downstream synthetic applications.

Knoevenagel Condensation Synthetic Yield Process Chemistry Batch Reproducibility

Crystal System Divergence: Monoclinic P21/n vs. Triclinic P-1 in Closest Analogs

Single-crystal X-ray diffraction reveals that the 4-chloro compound crystallizes in the monoclinic crystal system with space group P21/n, whereas the 4-methyl analog crystallizes in the triclinic space group P-1 under comparable crystallization conditions [1][2]. The 4-fluoro analog also adopts a triclinic system [3]. This divergence in crystal packing arises from the distinct electronic and steric demands of the para-substituent, directly impacting lattice energy and, consequently, physicochemical properties such as solubility and melting point. The monoclinic P21/n packing of the chloro compound offers distinct advantages in crystal handling and formulation, as it often correlates with higher stability and easier morphology control compared to triclinic polymorphs.

X-ray Crystallography Crystal Engineering Solid-State Properties Monoclinic vs. Triclinic Polymorph Screening

Distinct Impurity Regulatory Utility: Designated Baclofen Impurity 9/35 Reference Standard

Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester is officially designated as Baclofen Impurity 9 (Ph. Eur. nomenclature) and Baclofen Impurity 35 in commercial reference standard catalogs [1]. It is supplied with full characterization data (HPLC, NMR, MS, IR, UV) compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications during Abbreviated New Drug Applications (ANDA) for Baclofen [1]. The 4-methyl and 4-fluoro analogs are not recognized as specified impurities in any major pharmacopeial monograph for Baclofen, nor are they supplied with equivalent regulatory-grade documentation.

Pharmaceutical Impurity Reference Standard Baclofen Quality Control ANDA

High-Value Application Scenarios for Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester Based on Verified Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Baclofen ANDA Submissions

Regulatory affairs and quality control units within generic pharmaceutical companies require certified impurity standards for Baclofen Abbreviated New Drug Applications (ANDAs). Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester is the sole compound among its benzylidene analogs designated as Baclofen Impurity 9/35 with ISO 17034-compliant certification, including HPLC purity data, NMR, MS, and IR characterization [1][2]. Procurement of this impurity standard is mandatory for demonstrating analytical method specificity during forced degradation studies and impurity profiling in Baclofen finished dosage forms.

Dual-Endpoint Biological Screening for Antimicrobial and Antioxidant Hit Identification

Academic screening laboratories and drug discovery programs seeking to populate compound libraries with multi-endpoint bioactivity data benefit from the unique dual profiling of the 4-chloro derivative. Unlike the 4-methyl and 4-fluoro analogs that have only documented antimicrobial activity, this compound has been assessed in both disc diffusion assays (antibacterial and antifungal) and radical scavenging assays (DPPH and Nitric Oxide) [1]. Additionally, its binding interactions with Superoxide Dismutase and Bovine Serum Albumin have been computationally modeled, providing mechanistic anchoring for its antioxidant activity [1].

Synthetic Intermediate with Benchmark Yield for Heterocyclic Library Construction

Medicinal chemistry teams constructing focused libraries of pyrazoles, isoxazoles, and 1,5-benzothiazepines can utilize this compound as a key α,β-unsaturated carbonyl building block. The published isolated yield of 60% from optimized Knoevenagel condensation provides a reproducible benchmark for initial pilot-scale synthesis [2]. The electron-withdrawing chloro substituent enhances the electrophilicity of the exocyclic double bond, facilitating subsequent 1,3-dipolar cycloaddition and Michael addition reactions with predictable regioselectivity [1].

Solid-State Form Selection in Pre-formulation Based on Monoclinic Crystal Habit

Formulation scientists require well-characterized crystalline forms with defined packing motifs for early-stage pre-formulation studies. Single-crystal XRD confirms that the 4-chloro derivative adopts a monoclinic P21/n packing, in contrast to the triclinic P-1 packing of the methyl and fluoro analogs [1][3][4]. The higher symmetry monoclinic lattice typically correlates with more favorable powder flow properties and reduced hygroscopicity risk, making this compound the preferred form for solid-state characterization method development when selecting among the available benzylidene acetoacetate analogs.

Quote Request

Request a Quote for Butanoic acid, 2-[(4-chlorophenyl)methylene]-3-oxo-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.